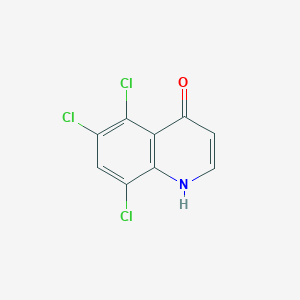
5,6,8-Trichloroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8-Trichloroquinolin-4-ol, also known as TCQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. TCQ is a chlorinated quinoline derivative and has been shown to have various biological effects, making it a promising compound for use in research.
Mécanisme D'action
The mechanism of action of 5,6,8-Trichloroquinolin-4-ol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and replication. 5,6,8-Trichloroquinolin-4-ol has been shown to bind to DNA and interfere with the activity of enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
5,6,8-Trichloroquinolin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for use in the development of new antimicrobial agents. 5,6,8-Trichloroquinolin-4-ol has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,6,8-Trichloroquinolin-4-ol in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the effects of antimicrobial agents on various microorganisms. However, 5,6,8-Trichloroquinolin-4-ol can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 5,6,8-Trichloroquinolin-4-ol. One area of interest is the development of new antimicrobial agents based on the structure of 5,6,8-Trichloroquinolin-4-ol. Another area of interest is the use of 5,6,8-Trichloroquinolin-4-ol as a fluorescent probe in biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 5,6,8-Trichloroquinolin-4-ol and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 5,6,8-Trichloroquinolin-4-ol is a promising compound that has been extensively studied for its potential applications in scientific research. It has various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. While there are limitations to its use in some experiments, 5,6,8-Trichloroquinolin-4-ol remains a valuable tool for researchers studying a wide range of biological processes.
Méthodes De Synthèse
The synthesis of 5,6,8-Trichloroquinolin-4-ol involves the reaction of 5,6,8-trichloroquinoline with sodium hydroxide and hydrogen peroxide. The reaction proceeds through a series of steps, resulting in the formation of 5,6,8-Trichloroquinolin-4-ol as the final product.
Applications De Recherche Scientifique
5,6,8-Trichloroquinolin-4-ol has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising compound for use in the development of new drugs. 5,6,8-Trichloroquinolin-4-ol has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Nom du produit |
5,6,8-Trichloroquinolin-4-ol |
|---|---|
Formule moléculaire |
C9H4Cl3NO |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
5,6,8-trichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14) |
Clé InChI |
RLUVCBKFEQSDBV-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl |
SMILES canonique |
C1=CNC2=C(C1=O)C(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
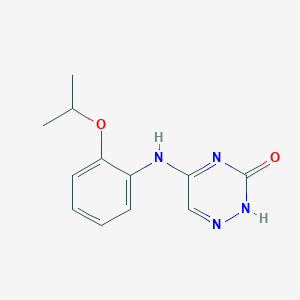
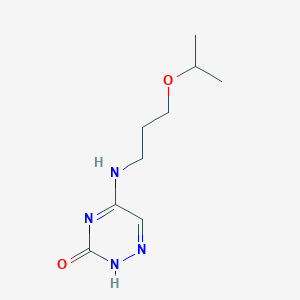
![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)
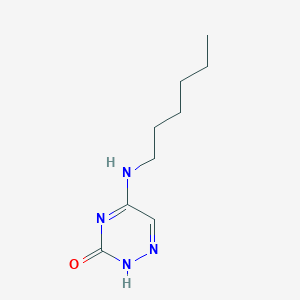
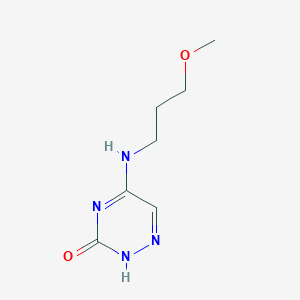
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)
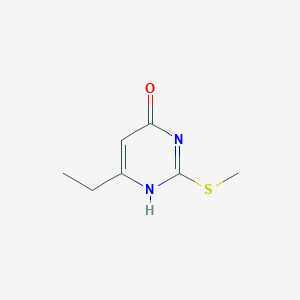
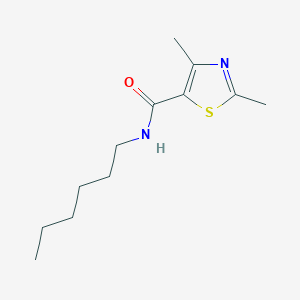
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)